Cyclohexyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
CYCLOHEXYL 7-(4-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The unique structure of this compound, which includes a cyclohexyl group, an ethoxyphenyl group, and a triazolopyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of CYCLOHEXYL 7-(4-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be achieved through various synthetic routes. One common method involves the use of a three-component Biginelli-like reaction, which allows for the regioselective synthesis of triazolopyrimidine derivatives . This reaction typically involves the condensation of an aldehyde, a β-keto ester, and an aryl amine under acidic conditions. The reaction conditions can be finely tuned to achieve the desired regioselectivity and yield.
Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which has been shown to be an efficient and eco-friendly approach for the synthesis of triazolopyrimidines . This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in high yields and short reaction times.
Chemical Reactions Analysis
CYCLOHEXYL 7-(4-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may result in the formation of a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
CYCLOHEXYL 7-(4-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology, it has been studied for its potential as an anticancer agent due to its ability to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation .
In medicine, this compound is being investigated for its potential therapeutic applications, including its use as an antiviral and antimicrobial agent . Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development. Additionally, it has applications in the material sciences, where it is used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of CYCLOHEXYL 7-(4-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as CDK2. By inhibiting CDK2, the compound can disrupt the cell cycle and induce apoptosis in cancer cells . This inhibition occurs through the binding of the compound to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets necessary for cell cycle progression.
The compound may also interact with other molecular pathways, depending on its specific structure and functional groups. For example, modifications to the triazolopyrimidine core can enhance its binding affinity to other enzymes or receptors, leading to additional biological effects .
Comparison with Similar Compounds
CYCLOHEXYL 7-(4-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be compared to other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share a similar triazolopyrimidine core but differ in their substituents and overall structure.
The uniqueness of CYCLOHEXYL 7-(4-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct biological activities and chemical properties. For example, the presence of the cyclohexyl and ethoxyphenyl groups may enhance its lipophilicity and membrane permeability, making it more effective as a therapeutic agent.
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- 1,2,4-Triazolo[1,5-a]pyridines
- 1,2,3-Triazole-fused pyrazines and pyridazines
Properties
Molecular Formula |
C21H26N4O3 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
cyclohexyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H26N4O3/c1-3-27-16-11-9-15(10-12-16)19-18(14(2)24-21-22-13-23-25(19)21)20(26)28-17-7-5-4-6-8-17/h9-13,17,19H,3-8H2,1-2H3,(H,22,23,24) |
InChI Key |
ABQIHXPEMXMMPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)OC4CCCCC4 |
Origin of Product |
United States |
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